molecular formula C10H18N4O B13476341 1-(3-Morpholinopropyl)-1h-pyrazol-4-amine

1-(3-Morpholinopropyl)-1h-pyrazol-4-amine

Cat. No.: B13476341
M. Wt: 210.28 g/mol
InChI Key: JAVSIFHIJNJZSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-4-amine is a chemical compound with the molecular formula C10H18N4O. It is a member of the pyrazole family, characterized by a pyrazole ring substituted with a morpholine group via a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Attachment of the morpholine group: The morpholine group is introduced via nucleophilic substitution reactions, where the propyl chain acts as a linker between the pyrazole ring and the morpholine group.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the morpholine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-4-amine is unique due to the presence of both the pyrazole ring and the morpholine group, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

1-(3-morpholin-4-ylpropyl)pyrazol-4-amine

InChI

InChI=1S/C10H18N4O/c11-10-8-12-14(9-10)3-1-2-13-4-6-15-7-5-13/h8-9H,1-7,11H2

InChI Key

JAVSIFHIJNJZSB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C=C(C=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.